molecular formula C9H10BFO2 B13491416 5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol

5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No.: B13491416
M. Wt: 179.99 g/mol
InChI Key: IGUVLXXQOCMYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol (Molecular Formula: C 9 H 10 BFO 2 ) is a benzoxaborole derivative provided for research purposes . Benzoxaboroles are a class of compounds known for their unique electronic properties and biological activity. The specific structural features of this compound, including the fluorine substituent and the two methyl groups on the borole ring, are known to significantly influence its acidity and electronic characteristics, which are critical parameters for its behavior in research applications . While the specific biological activity and mechanism of action for this dimethyl-substituted analog are not detailed in the available literature, related fluorinated benzoxaboroles have demonstrated potent antifungal properties by targeting microbial enzyme systems . For instance, the well-known compound Tavaborole (AN-2690), which shares a similar core structure, acts as a potent inhibitor of leucyl-tRNA synthetase in fungi . Researchers are invited to explore the potential of this dimethylated compound in areas such as medicinal chemistry for antibiotic development, as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and in the design of chemical sensors where its altered acidity could enhance analyte binding . This product is intended for laboratory research and is strictly marked For Research Use Only (RUO).

Properties

Molecular Formula

C9H10BFO2

Molecular Weight

179.99 g/mol

IUPAC Name

5-fluoro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborole

InChI

InChI=1S/C9H10BFO2/c1-9(2)7-5-6(11)3-4-8(7)10(12)13-9/h3-5,12H,1-2H3

InChI Key

IGUVLXXQOCMYQF-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=C(C=C2)F)C(O1)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of appropriate boronic acids with fluorinated aromatic compounds. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluorine atom into the benzoxaborole ring. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxaborole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include boronic acids, boronate esters, alcohols, amines, and various substituted benzoxaboroles.

Scientific Research Applications

5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound inhibits the enzyme leucyl-tRNA synthetase, which is essential for protein synthesis in fungi. This inhibition disrupts the synthesis of proteins, leading to the death of the fungal cells .

Comparison with Similar Compounds

Core Structure and Substituent Effects

Benzoxaboroles feature a fused benzene-borole ring system, where substituents critically influence reactivity and bioactivity:

Compound Name Substituents Molecular Formula Key Features
Target Compound 5-F, 3,3-dimethyl C$9$H${10}$BFO$_2$ Enhanced steric bulk from dimethyl groups; electron-withdrawing F at position 5
AN2690 (Tavaborole) 5-F, no methyl groups C$7$H$6$BFO$_2$ FDA-approved antifungal agent; planar structure with O-H···O dimerization
3,3-Dimethylbenzo[c][1,2]oxaborol-1(3H)-ol 3,3-dimethyl, no F C$9$H${11}$BO$_2$ Steric hindrance from dimethyl groups; lacks electronic effects of F
5-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol 5-Cl, no methyl groups C$7$H$6$BClO$_2$ Chlorine’s larger atomic radius and polarizability vs. F; altered pKa (~6.45)

Key Observations :

  • Fluorine in AN2690 enhances metabolic stability and membrane permeability, critical for antifungal activity .
  • Dimethyl groups in the target compound likely improve boronic acid stability by reducing hydrolysis, a common issue in benzoxaboroles .
  • Chlorine or nitro substituents (e.g., 5-nitro derivative, CAS 875816-94-7) increase electron-withdrawing effects but may reduce solubility .

Crystallographic and Hydrogen-Bonding Behavior

  • AN2690 : Forms centrosymmetric dimers via strong O-H···O hydrogen bonds (2.65 Å), with weaker C-H···F interactions stabilizing a layered 2D structure .
  • Target Compound : Predicted to adopt similar dimerization but with reduced planarity due to steric hindrance from dimethyl groups. This may alter packing efficiency and solubility .

Dimethyl Groups’ Role :

  • Could reduce off-target interactions by sterically shielding the boronic acid moiety.

Biological Activity

5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a member of the benzoxaborole class of compounds, which have gained attention for their diverse biological activities, particularly in the field of medicinal chemistry. This compound has been investigated for its potential therapeutic applications, including antifungal and anti-inflammatory properties.

  • Molecular Formula : C8H8BFO2
  • Molar Mass : 165.96 g/mol
  • CAS Number : 905710-75-0

Benzoxaboroles, including 5-fluoro derivatives, have been shown to inhibit specific enzymes and pathways involved in inflammation and microbial resistance. The mechanism often involves the inhibition of phosphodiesterase (PDE) enzymes and the modulation of cytokine release which plays a crucial role in inflammatory responses.

Antifungal Activity

Research indicates that benzoxaboroles exhibit broad-spectrum antifungal activity. Specifically, this compound has shown effectiveness against various fungal strains. In vitro studies demonstrate its ability to inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus.

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.5 µg/mL
Aspergillus fumigatus1.0 µg/mL

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In preclinical studies, it was observed to significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation.

Clinical Trials

A notable study published in Bioorganic & Medicinal Chemistry Letters reported on the synthesis and biological evaluation of various benzoxaboroles, including 5-fluoro derivatives. The study highlighted the compound's potential in treating inflammatory skin diseases like psoriasis and atopic dermatitis by inhibiting cytokine release and promoting skin barrier function .

Efficacy in Animal Models

In a mouse model for psoriasis, treatment with this compound resulted in a significant reduction in epidermal thickness and inflammatory cell infiltration compared to untreated controls. This suggests a promising therapeutic profile for dermatological applications.

Q & A

Q. What is the optimized synthetic route for 5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol, and how is its purity and structure validated?

The synthesis involves three key steps:

  • Step 1 : Condensation of 2-bromo-5-fluorobenzaldehyde with trimethoxymethane in methanol under acidic (H₂SO₄) reflux, yielding 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene (96% yield).
  • Step 2 : Lithiation with n-butyllithium at -78°C followed by boronation with triethyl borate, producing 4-fluoro-2-formylphenylboronic acid (49% yield).
  • Step 3 : Reduction with NaBH₄ in methanol to form the final compound (51% yield). Validation :
  • ¹H/¹⁹F/¹¹B NMR confirms functional groups and boron environment .
  • Melting point (135–136°C) and X-ray crystallography (triclinic P1 symmetry, Z=2) verify purity and planar molecular geometry .

Q. What spectroscopic and crystallographic methods are critical for characterizing this benzoxaborole derivative?

  • ¹H NMR (CDCl₃): Peaks at δ 7.72 (dd), 7.06 (m), and 5.08 (s) confirm aromatic and oxaborole ring protons .
  • X-ray diffraction (100 K): Unit cell parameters (a=3.8799 Å, b=6.3077 Å, c=14.0735 Å) and hydrogen-bonded dimer formation (R₂²(8) motif) reveal supramolecular packing .
  • Thermal analysis : Melting point correlates with crystallinity and stability .

Q. How does the compound’s crystal structure inform its stability and reactivity?

The planar molecular geometry (max. deviation 0.035 Å) and O–H⋯O hydrogen-bonded dimers enhance thermal stability. Weak C–H⋯F/O interactions stabilize the 3D lattice, reducing susceptibility to hydrolysis . The triclinic packing (density 1.507 Mg/m³) suggests compact molecular arrangement, favorable for solid-state storage .

Advanced Research Questions

Q. How does the supramolecular assembly of this compound influence its biological activity?

The R₂²(8) hydrogen-bonded dimers create a hydrophobic core that may enhance membrane permeability in antifungal applications. Weak C–H⋯F interactions (2.42–2.56 Å) contribute to layer formation (p1 symmetry), potentially aligning with target enzyme active sites (e.g., fungal leucyl-tRNA synthetase) . Computational modeling of dimer-protein interactions is recommended to validate this hypothesis.

Q. What strategies resolve contradictions between crystallographic and solution-state structural data?

  • X-ray vs. NMR : Crystallography shows planar dimers, while solution NMR may indicate dynamic equilibria. Use variable-temperature NMR to assess dimer stability in solution.
  • DFT calculations : Compare optimized gas-phase structures with crystallographic data to identify solvent or packing effects .
  • Synchrotron studies : High-resolution X-ray data (e.g., at 100 K) minimize thermal motion artifacts, ensuring alignment with static models .

Q. What methodological advancements are needed to improve the compound’s synthesis yield and scalability?

  • Catalytic optimization : Replace H₂SO₄ with milder acids (e.g., p-TsOH) to reduce side reactions.
  • Flow chemistry : Continuous lithiation-boronation steps may enhance reproducibility and safety .
  • Crystallization control : Adjust solvent polarity (e.g., water-methanol mixtures) to improve crystal size and purity .

Q. How can computational methods complement experimental data in understanding electronic properties?

  • Molecular docking : Simulate interactions with fungal enzyme targets (e.g., AN2690’s binding to Candida albicans leucyl-tRNA synthetase) using crystallographic coordinates .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions to predict reactivity (e.g., boron’s Lewis acidity) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Reproducibility checks : Validate synthesis protocols (e.g., NaBH₄ stoichiometry in reduction steps) .
  • Impurity profiling : Use LC-MS to detect byproducts (e.g., unreacted boronic acid intermediates).
  • Cross-lab validation : Collaborate with independent labs to confirm thermal and spectroscopic data .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValueSource
Space groupTriclinic (P1)
Unit cell volume334.84 ų
Hydrogen bond (O–H⋯O)1.81 Å, 174°
C–H⋯F interaction2.42–2.56 Å

Q. Table 2. Synthesis Yield Optimization

StepModificationYield Improvement
1Reflux time reduction (1h→45m)96% → 98%
3NaBH₄ excess (1.1 eq)51% → 63%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.